3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid
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Overview
Description
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a synthetic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . This compound is structurally related to steroids and is known for its role as an impurity in the synthesis of certain pharmaceuticals, such as Dutasteride and Finasteride . These pharmaceuticals are used in the treatment of benign prostatic hyperplasia (BPH) and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a steroidal precursor, such as cholesterol or a related compound.
Formation of 5-alpha-androst-3-one: The precursor undergoes a series of reactions, including oxidation and cyclization, to form 5-alpha-androst-3-one.
Introduction of the Aza Group: The 4-position carbon atom in the steroid ring is replaced by a nitrogen atom through a substitution reaction, forming 3-oxo-4-iminoandrost-5-en.
Industrial Production Methods
Industrial production of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The nitrogen atom in the aza group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid involves its interaction with 5-alpha-reductase enzymes. These enzymes are responsible for converting testosterone to dihydrotestosterone (DHT), a potent androgen . By inhibiting these enzymes, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: A 5-alpha-reductase inhibitor used to treat BPH and male pattern baldness.
Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action.
Methyl 3-Oxo-4-aza-5-alpha-androst-1-ene-17-carboxylate: A related compound used in similar applications.
Uniqueness
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit 5-alpha-reductase enzymes makes it valuable in the treatment of androgen-related conditions .
Biological Activity
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, commonly referred to as an azasteroid, is a synthetic compound that has garnered attention in pharmaceutical research due to its biological activities, particularly as an inhibitor of the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
The compound has the following chemical structure and properties:
- IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
- Molecular Formula : C19H29NO3
- Molecular Weight : 317.43 g/mol
- Purity : >98% (HPLC) .
The primary mechanism of action for 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is its role as a selective inhibitor of 5α-reductase . This inhibition reduces levels of DHT, which can alleviate symptoms associated with conditions like BPH and hair loss. The azasteroid structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity .
Inhibition of 5α-reductase
Research indicates that compounds like 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid exhibit strong inhibitory activity against both Type I and Type II isoforms of 5α-reductase. This dual inhibition is beneficial for therapeutic applications in treating androgen-related disorders.
Compound | Inhibition Type | IC50 (nM) |
---|---|---|
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Type I | 50 |
3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Type II | 30 |
Table 1: Inhibition potency of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid against different isoforms of 5α-reductase .
Clinical Studies
Clinical studies have demonstrated the efficacy of azasteroids in reducing prostate volume and improving urinary flow rates in men with BPH. For instance, a study involving dutasteride (a related compound) showed significant improvements in symptoms compared to placebo groups over a period of six months .
Safety and Toxicology
The safety profile of azasteroids has been evaluated in various preclinical studies. While generally well-tolerated, some side effects reported include:
- Decreased libido
- Erectile dysfunction
- Gynecomastia
These side effects are attributed to the reduction in DHT levels and are consistent with findings from other studies on 5α-reductase inhibitors .
Properties
IUPAC Name |
9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIPHMGYJXKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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